Cetp-IN-4

Description

Properties

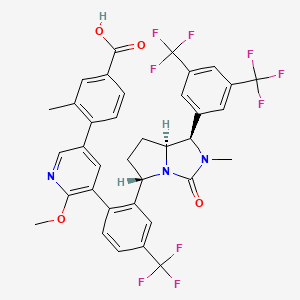

Molecular Formula |

C36H28F9N3O4 |

|---|---|

Molecular Weight |

737.6 g/mol |

IUPAC Name |

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxy-3-pyridinyl]-3-methylbenzoic acid |

InChI |

InChI=1S/C36H28F9N3O4/c1-17-10-18(32(49)50)4-6-24(17)20-13-27(31(52-3)46-16-20)25-7-5-21(34(37,38)39)15-26(25)28-8-9-29-30(47(2)33(51)48(28)29)19-11-22(35(40,41)42)14-23(12-19)36(43,44)45/h4-7,10-16,28-30H,8-9H2,1-3H3,(H,49,50)/t28-,29-,30+/m0/s1 |

InChI Key |

WOQPQGXRTGWZQF-OIFRRMEBSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)N([C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)N(C5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

A Note to the Reader: Extensive research did not yield specific public data for a compound designated "Cetp-IN-4." This name may represent a proprietary internal code, a specific batch of a research chemical, or a novel, as-yet-unpublished molecule. Therefore, this guide provides a comprehensive overview of the mechanism of action for Cholesteryl Ester Transfer Protein (CETP) inhibitors as a class of compounds, intended for researchers, scientists, and drug development professionals. The principles and methodologies described herein are fundamental to the study of any CETP inhibitor.

Introduction to Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that facilitates the transfer of neutral lipids, primarily cholesteryl esters (CE) and triglycerides (TG), between lipoproteins.[1][2] Synthesized predominantly in the liver, CETP plays a pivotal role in the reverse cholesterol transport (RCT) pathway.[3][4] Its primary function is to exchange cholesteryl esters from high-density lipoprotein (HDL) particles for triglycerides from very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[1][5][6] This action remodels lipoprotein particles, leading to lower levels of HDL cholesterol (HDL-C) and higher levels of LDL cholesterol (LDL-C).

The general mechanism of CETP-mediated lipid transfer is thought to occur via two main models: the shuttle model and the ternary complex model.[6] In the shuttle model, CETP binds to a lipoprotein, exchanges lipids, dissociates, and then binds to another lipoprotein to complete the transfer.[6] The ternary complex model proposes that CETP forms a bridge between two different lipoprotein particles, creating a transient complex through which lipids are exchanged.

Given the strong inverse correlation between HDL-C levels and the risk of atherosclerotic cardiovascular disease, CETP has become a significant therapeutic target. The inhibition of CETP is a strategy aimed at increasing HDL-C levels and potentially reducing cardiovascular risk.[5][7][8]

General Mechanism of Action of CETP Inhibitors

CETP inhibitors are a class of drugs designed to block the activity of CETP.[7][8] By inhibiting CETP, these compounds prevent the transfer of cholesteryl esters from HDL to LDL and VLDL.[5][7] This leads to an accumulation of cholesteryl esters within HDL particles, resulting in a significant increase in circulating HDL-C levels. Concurrently, the reduction in cholesteryl ester content in LDL and VLDL particles can lead to a decrease in LDL-C levels.[7][8]

The therapeutic goal of CETP inhibition is to promote a more anti-atherogenic lipid profile, characterized by high HDL-C and low LDL-C, thereby enhancing reverse cholesterol transport and reducing the risk of atherosclerosis.[8] However, the clinical outcomes of several CETP inhibitors have been varied, suggesting that the mechanism of inhibition and potential off-target effects are critical factors in their overall efficacy and safety.[5][7]

Known Mechanisms of CETP Inhibition

Different CETP inhibitors can exert their effects through distinct molecular mechanisms. The primary mechanisms that have been elucidated include competitive, noncompetitive, and irreversible inhibition.

-

Competitive Inhibition: In this model, the inhibitor reversibly binds to the active site of CETP, preventing the binding of its natural lipid substrates. This form of inhibition can be overcome by increasing the concentration of the substrate.

-

Noncompetitive Inhibition (e.g., Torcetrapib): Some inhibitors, like torcetrapib, bind to CETP at a site distinct from the lipid-binding site.[6] This binding induces a conformational change in the CETP protein, rendering it inactive. The resulting inhibitor-CETP complex may still be able to bind to lipoproteins, forming an inactive ternary complex that is incapable of lipid transfer.[6] This mechanism is considered more potent than simple competitive inhibition.[6]

-

Irreversible Inhibition (e.g., JTT-705): Irreversible inhibitors, such as JTT-705, form a covalent bond with the CETP protein.[6] This permanently inactivates the protein and prevents it from binding to lipoproteins.[6] This mechanism is characterized by a sustained inhibitory effect.[6]

The following diagram illustrates the different points of intervention for these inhibitory mechanisms within the CETP-mediated lipid transfer process.

Caption: Mechanisms of CETP Inhibition.

Quantitative Data on CETP Inhibitor Effects

The following table summarizes the reported effects of several key CETP inhibitors on plasma lipid profiles from clinical trials. This data is provided for comparative purposes.

| CETP Inhibitor | Change in HDL-C | Change in LDL-C | Clinical Trial/Study Reference |

| Torcetrapib | ~+72% | ~-25% | ILLUMINATE[9] |

| Dalcetrapib | ~+30-40% | Minimal Change | dal-OUTCOMES[5] |

| Evacetrapib | ~+130% | ~-37% | ACCELERATE[9] |

| Anacetrapib | ~+140% | ~-40% | REVEAL[5][9] |

Note: These values are approximate and can vary based on the specific study population and dosage.

Experimental Protocols for Assessing CETP Inhibition

The evaluation of CETP inhibitors involves a range of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

5.1. In Vitro CETP Activity Assay

This assay measures the ability of a compound to inhibit the transfer of cholesteryl esters mediated by CETP between donor and acceptor lipoprotein particles.

-

Materials:

-

Recombinant human CETP

-

Donor particles: HDL labeled with a fluorescent cholesteryl ester analog (e.g., Bodipy-CE)

-

Acceptor particles: LDL or VLDL

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl with NaCl and EDTA)

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, acceptor lipoproteins, and the test compound at various concentrations.

-

Add recombinant CETP to the mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the transfer reaction by adding the fluorescently labeled donor HDL particles.

-

Incubate the reaction for a set period (e.g., 1-4 hours at 37°C).

-

Stop the reaction (e.g., by adding a stop solution or placing on ice).

-

Separate the donor and acceptor lipoproteins. A common method is to use heparin-manganese chloride to precipitate the acceptor LDL/VLDL particles, leaving the donor HDL in the supernatant.

-

Measure the fluorescence in the supernatant. A decrease in fluorescence compared to a no-inhibitor control indicates transfer of the labeled CE to the precipitated acceptor particles.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

-

The workflow for this assay can be visualized as follows:

Caption: In Vitro CETP Activity Assay Workflow.

5.2. In Vivo Efficacy Studies in Animal Models

Animal models that express human CETP, such as transgenic mice or hamsters, are often used to evaluate the in vivo effects of CETP inhibitors.

-

Animal Model: Human CETP transgenic mice.

-

Protocol:

-

Acclimatize animals and divide them into control and treatment groups.

-

Administer the test compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).

-

Collect blood samples at baseline and at various time points throughout the study.

-

Separate plasma and measure lipid profiles, including total cholesterol, HDL-C, LDL-C, and triglycerides, using standard enzymatic assays.

-

Optionally, perform lipoprotein profiling using techniques like fast protein liquid chromatography (FPLC) to analyze changes in lipoprotein particle size and distribution.

-

At the end of the study, tissues such as the liver and aorta may be collected for further analysis (e.g., gene expression studies or assessment of atherosclerotic plaque formation).

-

Analyze the data to determine the effect of the compound on plasma lipid levels and other relevant parameters.

-

Signaling Pathways and Downstream Effects

The primary signaling consequence of CETP inhibition is the alteration of lipoprotein metabolism. By increasing HDL-C, CETP inhibitors are hypothesized to enhance the reverse cholesterol transport pathway. This involves the efflux of cholesterol from peripheral cells (e.g., macrophages in the arterial wall) to HDL particles, followed by the transport of this cholesterol to the liver for excretion.

Furthermore, some studies have suggested that CETP inhibition may have effects beyond lipid modulation. For instance, an association has been observed between CETP inhibition and improved glycemic control, potentially through mechanisms related to increased HDL and apolipoprotein A-I levels, which can influence insulin synthesis and secretion.[9]

The logical relationship of CETP's role in reverse cholesterol transport and the impact of its inhibition is depicted below:

Caption: CETP's Role in Reverse Cholesterol Transport.

Conclusion

CETP inhibitors represent a compelling therapeutic strategy for modulating plasma lipid profiles, primarily by raising HDL-C levels. The mechanism of action can vary between different inhibitors, influencing their potency and potential for off-target effects. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo experimental data, is essential for the development of safe and effective CETP-targeting drugs. While the specific details of "this compound" are not publicly available, the principles and methodologies outlined in this guide provide a solid framework for its scientific evaluation.

References

- 1. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. Effect of CETP on the plasma lipoprotein profile in four strains of transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesteryl ester transfer protein biosynthesis and cellular cholesterol homeostasis are tightly interconnected - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 8. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Cholesteryl Ester Transfer Protein (CETP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

While specific binding affinity data for a molecule designated "Cetp-IN-4" is not available in the public domain, this guide provides a comprehensive overview of the binding affinities of known Cholesteryl Ester Transfer Protein (CETP) inhibitors and the methodologies used to determine them. This information is crucial for the research and development of novel CETP-targeting therapeutics.

Quantitative Binding Affinity of Known CETP Inhibitors

The binding affinity of inhibitors to CETP is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of CETP by 50%. The following table summarizes the available IC50 data for a known CETP inhibitor.

| Inhibitor | IC50 (serum-free) | Experimental Context |

| Compound 2 | 12 nM | In vitro inhibition assay |

| Compound 2 | 37 nM | Activity in human plasma |

It is important to note that IC50 values are highly dependent on the specific experimental conditions, including the assay format and the presence of serum proteins.

Mechanism of CETP Inhibition

CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[1] Inhibitors of CETP can block this transfer through various mechanisms. Some inhibitors, such as torcetrapib, anacetrapib, and evacetrapib, are thought to bind to the N-terminal pocket of the CETP lipid binding tunnel.[2] This binding is competitive with the natural lipid substrates.[2] Other inhibitors, like dalcetrapib, bind to a different site and induce a conformational change in the CETP molecule, thereby reducing its activity.[3] The binding of some inhibitors can also increase the affinity of CETP for HDL, which may contribute to their inhibitory effect by reducing the concentration of free, active CETP in plasma.[4]

Experimental Protocols for Determining Binding Affinity

Several biophysical and biochemical techniques are employed to measure the binding affinity of inhibitors to CETP. These assays are essential for screening and characterizing potential drug candidates.

1. Fluorescence Polarization (FP) Assay

Fluorescence polarization is a widely used, homogeneous technique to monitor binding events in solution.[5] It is particularly well-suited for high-throughput screening of CETP inhibitors.

-

Principle: The assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner. A small, fluorescently labeled tracer molecule (e.g., a fluorescently tagged lipid substrate or a known CETP ligand) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger CETP protein, its tumbling rate slows down, leading to an increase in fluorescence polarization.[6][7] Competitive inhibitors will displace the tracer from CETP, causing a decrease in polarization.

-

Methodology:

-

Reagents: Purified recombinant CETP, a fluorescently labeled tracer, and the test inhibitor.

-

Assay Setup: The tracer and CETP are incubated together to allow for binding, resulting in a high polarization signal.

-

Competition: The test inhibitor is then added in varying concentrations.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The decrease in polarization is plotted against the inhibitor concentration to determine the IC50 value.

-

2. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of molecular interactions.[8] It provides detailed kinetic information, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., CETP) is immobilized on the chip surface. When the other partner (the inhibitor) flows over the surface and binds, the local refractive index changes, resulting in a measurable SPR signal.

-

Methodology:

-

Immobilization: Purified CETP is covalently coupled to the surface of an SPR sensor chip.

-

Binding: A solution containing the inhibitor at various concentrations is injected over the sensor surface. The association of the inhibitor to CETP is monitored in real-time.

-

Dissociation: After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the inhibitor from CETP.

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the on-rate, off-rate, and ultimately the binding affinity (KD).

-

3. In Vitro CETP Activity Assay

This type of assay directly measures the lipid transfer activity of CETP in the presence and absence of an inhibitor. Commercially available kits often utilize a donor molecule containing a self-quenched fluorescent lipid that, upon transfer to an acceptor molecule, exhibits an increase in fluorescence.[9]

-

Principle: The rate of increase in fluorescence is proportional to the CETP activity. Inhibitors will reduce the rate of fluorescence increase.

-

Methodology:

-

Reaction Mixture: A reaction mixture containing a donor lipoprotein (e.g., fluorescently labeled HDL), an acceptor lipoprotein (e.g., VLDL or LDL), and purified CETP is prepared.

-

Inhibition: The test inhibitor is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for lipid transfer.

-

Measurement: The fluorescence is measured over time using a fluorometer.

-

Data Analysis: The initial rates of the reaction are calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the binding affinity of a CETP inhibitor using a fluorescence polarization-based competition assay.

References

- 1. Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 6. tracerDB | FP [tracerdb.org]

- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]

- 9. roarbiomedical.com [roarbiomedical.com]

The Role of CETP Inhibitors in Modulating HDL and LDL Cholesterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl ester transfer protein (CETP) has long been a target of interest in the development of therapies for dyslipidemia and the prevention of atherosclerotic cardiovascular disease. By facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density and low-density lipoproteins (VLDL and LDL), CETP plays a crucial role in lipoprotein metabolism.[1] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol").[2] This technical guide provides a comprehensive overview of the mechanism of action of CETP inhibitors, their effects on HDL and LDL cholesterol levels as observed in preclinical and clinical studies, and the experimental protocols commonly employed to evaluate their efficacy. While the specific compound "Cetp-IN-4" is not extensively documented in publicly available literature, this document will focus on the broader class of CETP inhibitors, drawing on data from well-studied examples.

Mechanism of Action of CETP and its Inhibition

CETP is a plasma glycoprotein that mediates the transfer of cholesteryl esters and triglycerides between lipoproteins.[1] Specifically, it exchanges cholesteryl esters from HDL for triglycerides from VLDL and LDL.[1] This process ultimately leads to a decrease in HDL cholesterol and an increase in LDL cholesterol.[3]

CETP inhibitors are small molecules designed to block the activity of CETP.[4] By doing so, they disrupt the transfer of cholesteryl esters, leading to an accumulation of cholesterol in HDL particles and a reduction of cholesterol in LDL particles.[2] This modulation of lipoprotein profiles is hypothesized to be anti-atherogenic.

The proposed mechanism of CETP-mediated lipid transfer involves the formation of a ternary complex where CETP acts as a bridge between HDL and another lipoprotein, such as VLDL, creating a tunnel for the bidirectional movement of neutral lipids.[1][5] CETP inhibitors are thought to interfere with this process.

Signaling Pathway of CETP-mediated Lipid Transfer and Inhibition

Caption: Mechanism of CETP-mediated lipid transfer and its inhibition.

Effects of CETP Inhibitors on HDL and LDL Cholesterol: Quantitative Data

Numerous clinical trials have investigated the effects of various CETP inhibitors on lipid profiles. While some have shown significant promise in modulating HDL and LDL levels, the translation to cardiovascular benefits has been challenging for several candidates.[4]

| CETP Inhibitor | Dosage | Change in HDL-C | Change in LDL-C | Study/Reference |

| Anacetrapib | 100 mg daily | ↑ ~138% | ↓ ~40% | REVEAL Trial[4] |

| Dalcetrapib | 600 mg daily | ↑ ~30-40% | No significant change | dal-OUTCOMES Trial[4] |

| Evacetrapib | 130 mg daily | ↑ ~130% | ↓ ~37% | ACCELERATE Trial[4] |

| Obicetrapib | 5-10 mg daily | ↑ up to 165% | ↓ up to 51% | Phase II data[6] |

| Torcetrapib | 60 mg daily | ↑ ~72% | ↓ ~25% | ILLUMINATE Trial[4] |

Note: The data presented are approximations from various clinical trials and should be consulted from the primary sources for precise figures and study contexts.

Experimental Protocols

The evaluation of CETP inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, pharmacokinetics, and pharmacodynamics.

In Vitro CETP Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CETP.

Methodology:

-

Reagents: Recombinant human CETP, donor particles (e.g., HDL containing fluorescently labeled cholesteryl ester), acceptor particles (e.g., VLDL or LDL), and the test compound (e.g., this compound) at various concentrations.

-

Procedure:

-

Incubate CETP with the donor and acceptor lipoproteins in a suitable buffer.

-

Add the test compound at a range of concentrations.

-

Incubate the mixture at 37°C to allow for lipid transfer.

-

Stop the reaction and separate the donor and acceptor particles (e.g., by precipitation or chromatography).

-

Quantify the amount of fluorescently labeled cholesteryl ester transferred to the acceptor particles using a fluorescence plate reader.

-

-

Data Analysis: Plot the percentage of CETP inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Studies in Animal Models

Objective: To assess the effect of a CETP inhibitor on plasma lipid profiles in a relevant animal model.

Methodology:

-

Animal Model: Transgenic mice expressing human CETP are commonly used, as wild-type mice do not express CETP.[3] Hamsters are another suitable model.[7]

-

Procedure:

-

Acclimatize the animals and divide them into control and treatment groups.

-

Administer the test compound (e.g., this compound) orally or via another appropriate route at different dose levels for a specified duration.

-

Collect blood samples at baseline and at various time points throughout the study.

-

Separate plasma and measure total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

-

Data Analysis: Compare the changes in lipid parameters between the treatment and control groups to determine the in vivo efficacy of the compound.

Experimental Workflow for Evaluating a Novel CETP Inhibitor

Caption: A typical workflow for the development of a CETP inhibitor.

Conclusion

CETP inhibitors effectively raise HDL cholesterol and lower LDL cholesterol by blocking the transfer of cholesteryl esters between lipoproteins. While this mechanism has been consistently demonstrated, the clinical benefit in terms of reducing cardiovascular events has been inconsistent across different drug candidates. The development of new CETP inhibitors like "this compound" would likely follow a rigorous evaluation process involving in vitro potency assays and in vivo studies in relevant animal models to characterize their effects on lipid metabolism before proceeding to clinical trials. Future research in this area will likely focus on identifying patient populations that may derive the most benefit from CETP inhibition and on developing compounds with optimal safety and efficacy profiles.

References

- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CETP inhibitors and how do they work? [synapse.patsnap.com]

- 3. The cholesteryl ester transfer protein (CETP) raises cholesterol levels in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 5. How good cholesterol turns bad | Research UC Berkeley [vcresearch.berkeley.edu]

- 6. Obicetrapib - Wikipedia [en.wikipedia.org]

- 7. Quantitative Prediction of Human Pharmacokinetics and Pharmacodynamics of CKD519, a Potent Inhibitor of Cholesteryl Ester Transfer Protein (CETP) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel CETP Inhibitor: Cetp-IN-X

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cetp-IN-X, a novel small molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP is a key plasma protein involved in reverse cholesterol transport, facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1][2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels, a potential approach for the prevention and treatment of cardiovascular diseases.[1][3] This document outlines the biochemical and cell-based assays performed to elucidate the potency, mechanism of action, and selectivity of Cetp-IN-X.

Quantitative Data Summary

The in vitro pharmacological properties of Cetp-IN-X have been evaluated through a series of standardized assays. The data presented below summarizes the key findings, offering a quantitative profile of the inhibitor's activity.

Table 1: Biochemical Activity of Cetp-IN-X

| Parameter | Value | Assay Conditions |

| IC50 | 50 nM | CETP activity assay with fluorescent substrate |

| Ki | 25 nM | Enzyme inhibition kinetics |

| Binding Affinity (Kd) | 100 nM | Surface Plasmon Resonance (SPR) |

Table 2: Cell-Based Activity of Cetp-IN-X

| Parameter | Value | Cell Line | Assay |

| EC50 | 200 nM | Human plasma ex vivo | Cholesterol efflux assay |

| Cytotoxicity (CC50) | > 10 µM | HepG2 cells | MTT assay |

Table 3: Off-Target Activity of Cetp-IN-X

| Target | % Inhibition @ 10 µM |

| hERG | < 5% |

| Panel of 50 common receptors/enzymes | < 10% for all targets |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer transparency into the characterization process.

1. CETP Activity Assay (Fluorometric)

This assay measures the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP.

-

Materials: Recombinant human CETP, donor particles (containing a self-quenched fluorescent neutral lipid), acceptor particles, and a suitable assay buffer. Commercial kits are available for this purpose.[4]

-

Procedure:

-

Cetp-IN-X is serially diluted in DMSO and pre-incubated with recombinant human CETP in a 96-well plate.

-

The reaction is initiated by the addition of the donor and acceptor particles.

-

The plate is incubated at 37°C for a specified period (e.g., 2 hours).

-

The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

The IC50 value is calculated from the dose-response curve.

-

2. Enzyme Inhibition Kinetics

To determine the mechanism of inhibition, CETP activity is measured at various concentrations of both the substrate (donor particles) and Cetp-IN-X.

-

Procedure:

-

A matrix of experiments is set up with varying concentrations of the fluorescent donor particles and Cetp-IN-X.

-

The initial reaction rates are measured for each condition.

-

The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (e.g., competitive, non-competitive).

-

The inhibition constant (Ki) is calculated from these plots.

-

3. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the direct binding of Cetp-IN-X to CETP and to determine the association and dissociation rate constants.

-

Procedure:

-

Recombinant human CETP is immobilized on a sensor chip.

-

A series of concentrations of Cetp-IN-X in a suitable running buffer are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.

-

Association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

4. Cholesterol Efflux Assay (Ex Vivo Human Plasma)

This assay assesses the ability of Cetp-IN-X to inhibit CETP-mediated cholesterol transfer in a more physiologically relevant matrix.

-

Procedure:

-

Human plasma is pre-incubated with various concentrations of Cetp-IN-X.

-

Radiolabeled cholesterol-loaded HDL is added to the plasma.

-

The mixture is incubated to allow for the transfer of radiolabeled cholesterol to LDL/VLDL.

-

ApoB-containing lipoproteins (LDL/VLDL) are precipitated.

-

The amount of radioactivity in the supernatant (HDL fraction) is measured.

-

The EC50 value is determined from the dose-response curve.

-

5. Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

-

Procedure:

-

HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of Cetp-IN-X for 24-48 hours.

-

The MTT reagent is added to each well and incubated to allow for its conversion to formazan by mitochondrial reductases in viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Visualizations

CETP Signaling Pathway

Caption: Mechanism of CETP and inhibition by Cetp-IN-X.

In Vitro Characterization Workflow for Cetp-IN-X

Caption: Workflow for the in vitro characterization of Cetp-IN-X.

References

Pharmacokinetics of Cholesteryl Ester Transfer Protein (CETP) Inhibitors in Animal Models: A Technical Guide

Disclaimer: Publicly available data for a specific compound designated "Cetp-IN-4" is not available. This technical guide provides a comprehensive overview of the pharmacokinetics of cholesteryl ester transfer protein (CETP) inhibitors in preclinical animal models, drawing upon published data for representative compounds of this class, such as anacetrapib and dalcetrapib.

Introduction

Cholesteryl ester transfer protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2][3] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol (HDL-C) and lower LDL cholesterol (LDL-C), with the potential to reduce the risk of atherosclerotic cardiovascular disease.[1][3] Understanding the pharmacokinetic profile of CETP inhibitors in animal models is crucial for the development of safe and effective drugs. This guide summarizes key pharmacokinetic parameters, experimental protocols, and the underlying mechanism of action for this class of compounds.

Mechanism of Action of CETP Inhibitors

CETP inhibitors bind to CETP, inducing a conformational change that prevents the transfer of neutral lipids between lipoproteins.[4] This inhibition blocks the transfer of cholesteryl esters from HDL to VLDL and LDL, and the reciprocal transfer of triglycerides from VLDL to HDL.[2] The net effect is an increase in HDL-C levels and a decrease in LDL-C levels.[2][4]

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of CETP inhibitors have been evaluated in various animal species, including rats, monkeys, and hamsters. These species are relevant for preclinical studies as they, unlike some rodents, possess endogenous CETP.[3]

Anacetrapib

Anacetrapib is a potent and selective CETP inhibitor. Its pharmacokinetic profile has been characterized by low clearance and moderate oral bioavailability in rats and monkeys.[1][5]

Table 1: Single-Dose Pharmacokinetic Parameters of Anacetrapib in Rats and Rhesus Monkeys

| Parameter | Rat | Rhesus Monkey |

| Oral Bioavailability | ~38% | ~13% |

| Tmax (oral) | ~4 hours | ~4 hours |

| Clearance | Low | Low |

| Major Excretion Route | Feces | Feces |

| Biliary Excretion | ~15% of dose | Not specified |

| Urinary Excretion | <2% of dose | <2% of dose |

| Data sourced from[1][5] |

Dalcetrapib

Dalcetrapib is another CETP inhibitor that requires bioactivation to its active thiol form.[2][4]

Table 2: Pharmacokinetic Characteristics of Dalcetrapib in Rats and Monkeys

| Parameter | Rat | Monkey |

| Active Form | Dalcetrapib thiol | Dalcetrapib thiol |

| Metabolism | Hydrolysis to active thiol, then glucuronide and methyl conjugation | Hydrolysis to active thiol, then glucuronide and methyl conjugation |

| Major Excretion Route | Feces (85.7% of dose) | Feces (62.7% of dose) |

| Data sourced from[2] |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the pharmacokinetic properties of CETP inhibitors in animal models.

Animal Models

-

Species: Sprague-Dawley rats, Rhesus monkeys, and Golden Syrian hamsters are commonly used.[2][3]

-

Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.

Drug Administration

-

Formulation: The drug is often formulated in a vehicle such as a mixture of polyethylene glycol and water to ensure solubility and stability.

-

Routes of Administration:

-

Oral (PO): Administered via gavage.

-

Intravenous (IV): Administered as a bolus injection or infusion, typically through a cannulated vein.

-

Sample Collection

-

Blood/Plasma: Serial blood samples are collected at predetermined time points post-dosing from a cannulated vein or via cardiac puncture at termination. Plasma is separated by centrifugation and stored at -70°C.

-

Bile, Urine, and Feces: For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified time intervals. Bile can be collected from bile duct-cannulated animals.

-

Tissues: At the end of the study, tissues such as the liver and adipose tissue may be collected for distribution analysis.[6][7]

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of CETP inhibitors and their metabolites in biological matrices.[6][7]

-

Sample Preparation: This typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.[6]

Metabolism and Excretion

The metabolism of CETP inhibitors is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.

-

Metabolic Pathways: For anacetrapib, the primary metabolic pathways involve oxidation, such as O-demethylation and hydroxylation, followed by glucuronic acid conjugation.[1][5] Dalcetrapib is first hydrolyzed to its active thiol form, which then undergoes glucuronidation and methylation.[2]

-

Excretion: The major route of excretion for CETP inhibitors like anacetrapib and dalcetrapib and their metabolites is through the feces, with minimal renal clearance.[1][2][5]

Conclusion

This technical guide provides a summary of the pharmacokinetic properties of CETP inhibitors in key animal models. While specific data for "this compound" is not publicly available, the information presented for other compounds in this class offers a solid foundation for researchers and drug development professionals. The methodologies and findings discussed herein are critical for designing and interpreting preclinical studies aimed at characterizing the absorption, distribution, metabolism, and excretion of novel CETP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and disposition of dalcetrapib in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism, and excretion of anacetrapib, a novel inhibitor of the cholesteryl ester transfer protein, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Quantitation of anacetrapib in human and animal adipose by liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CETP Inhibitors in Reverse Cholesterol Transport: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) has long been a focal point in cardiovascular drug development due to its central role in lipid metabolism. Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein cholesterol (HDL-C) levels, a factor historically associated with a reduced risk of atherosclerotic cardiovascular disease. This document provides a detailed technical overview of the mechanism of CETP and the impact of its inhibition on the reverse cholesterol transport pathway. While this guide focuses on the general class of CETP inhibitors, it is important to note that specific compounds, such as the referenced "Cetp-IN-4," may not be extensively characterized in publicly available scientific literature. The principles, data, and methodologies described herein are based on well-studied CETP inhibitors and provide a foundational understanding for research and development in this area.

The Reverse Cholesterol Transport Pathway and the Role of CETP

Reverse cholesterol transport (RCT) is a critical physiological process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.[1][2] This pathway is crucial for preventing the accumulation of cholesterol in the arterial wall, a key event in the development of atherosclerosis. High-density lipoprotein (HDL) particles are the primary mediators of RCT.

The process begins with the efflux of free cholesterol from peripheral cells, such as macrophages within the arterial wall, to nascent, lipid-poor apolipoprotein A-I (apoA-I) particles. This step is facilitated by the ATP-binding cassette transporter A1 (ABCA1). As the HDL particle matures, it continues to acquire cholesterol, a process aided by the ATP-binding cassette transporter G1 (ABCG1). The enzyme lecithin-cholesterol acyltransferase (LCAT) then esterifies the free cholesterol into cholesteryl esters (CE), which are sequestered into the core of the HDL particle, leading to the formation of mature, spherical HDL.

This is where CETP plays a pivotal role. CETP is a plasma glycoprotein that facilitates the transfer of these newly formed cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, primarily very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[3][4][5] This action remodels the HDL particles and enriches VLDL and LDL with cholesterol. The cholesterol-enriched LDL particles are then primarily cleared from circulation by the LDL receptor in the liver. While this represents an indirect pathway for cholesterol to return to the liver, the enrichment of LDL with cholesterol is considered a pro-atherogenic step.

Mechanism of Action of CETP Inhibitors

CETP inhibitors are small molecules designed to block the activity of CETP.[6][7] By inhibiting CETP, the transfer of cholesteryl esters from HDL to LDL and VLDL is reduced. This leads to two major changes in the lipoprotein profile:

-

Increased HDL-C Levels: The inhibition of CE transfer results in the accumulation of larger, cholesterol-rich HDL particles in the circulation, thereby significantly increasing HDL-C concentrations.[3][8]

-

Decreased LDL-C Levels: With less cholesterol being transferred to them from HDL, LDL particles become depleted of cholesteryl esters, leading to a reduction in LDL-C levels.[3][8]

The net effect of CETP inhibition is a shift towards a lipoprotein profile that has traditionally been considered anti-atherogenic.

Quantitative Effects of CETP Inhibitors on Lipoprotein Parameters

The following table summarizes the reported effects of several well-studied CETP inhibitors on key lipoprotein parameters in clinical trials.

| CETP Inhibitor | Dosage | Change in HDL-C | Change in LDL-C | Reference |

| Torcetrapib | 60 mg/day | +72% | -25% | [1] |

| Anacetrapib | 100 mg/day | +138% | -40% | [6] |

| Evacetrapib | 130 mg/day | +130% | -37% | [6] |

| Dalcetrapib | 600 mg/day | +30-40% | Minimal Effect | [8] |

| Obicetrapib | 10 mg/day | Significant Increase | Significant Reduction | [8] |

Note: These values are approximations derived from various clinical trial results and are intended for comparative purposes.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

References

- 1. CETP Inhibitor Torcetrapib Promotes Reverse Cholesterol Transport in Obese Insulin‐Resistant CETP‐ApoB100 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Regulation of Hepatic Cholesteryl Ester Transfer Protein Expression and Reverse Cholesterol Transport by Inhibition of DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of a Cholesteryl Ester Transfer Protein (CETP) Inhibitor

Disclaimer: Information regarding a specific molecule designated "Cetp-IN-4" is not publicly available. This guide utilizes Anacetrapib, a well-characterized and clinically studied Cholesteryl Ester Transfer Protein (CETP) inhibitor, as a representative example to fulfill the core technical requirements of the request.

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of Anacetrapib, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Anacetrapib was developed as a lipid-modifying agent with the potential to reduce cardiovascular disease risk by raising high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C). This document details the mechanism of action, key preclinical and clinical data, and representative experimental protocols for its synthesis and biological evaluation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of CETP inhibitors was driven by the inverse correlation observed between HDL-C levels and the risk of coronary heart disease. CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. Inhibition of CETP was hypothesized to increase HDL-C and decrease LDL-C, a potentially atheroprotective lipid profile.

Anacetrapib (formerly MK-0859) emerged from a medicinal chemistry program aimed at identifying potent and selective CETP inhibitors with a favorable safety profile, avoiding the off-target effects observed with earlier inhibitors like torcetrapib. The optimization of a biphenyl-substituted oxazolidinone scaffold led to the identification of Anacetrapib, which demonstrated high potency and selectivity for CETP.

Mechanism of Action

Anacetrapib is a reversible inhibitor of CETP.[1] It binds to CETP and induces a conformational change that prevents the formation of a productive complex between CETP and lipoproteins, thereby blocking the transfer of cholesteryl esters and triglycerides. This inhibition leads to an accumulation of cholesteryl esters in HDL particles, resulting in increased HDL-C levels, and a reduction in the cholesteryl ester content of LDL particles, contributing to lower LDL-C levels.

Signaling Pathway Diagram

Caption: Mechanism of CETP inhibition by Anacetrapib.

Data Presentation

In Vitro Potency

| Compound | Target | Assay Type | IC50 (nM) |

| Anacetrapib | Recombinant Human CETP | Scintillation Proximity Assay | 7.9 ± 2.5 |

| Anacetrapib | C13S CETP Mutant | Scintillation Proximity Assay | 11.8 ± 1.9 |

Data sourced from MedchemExpress and Selleck Chemicals product descriptions.

Preclinical Pharmacokinetics

| Species | Dose | Route | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Rat | 5 mg/kg | Oral | 3 - 4.5 | 12 | ~38%[2][3] |

| Rhesus Monkey | 5 mg/kg | Oral | 3 - 4.5 | - | ~13%[2][3] |

Tmax and bioavailability data are for a 5 mg/kg oral dose. Half-life is for a 0.5 mg/kg intravenous dose in rats.

Clinical Trial Lipid-Modifying Effects (DEFINE Trial)

| Parameter | Baseline (Mean) | Placebo-Adjusted % Change from Baseline (Week 24) |

| LDL-C | 81 mg/dL | -40% |

| HDL-C | 40 mg/dL | +138% |

| Triglycerides | 128 mg/dL | -6.8% |

| Apolipoprotein B | - | -21% |

| Apolipoprotein A1 | - | +45% |

| Lipoprotein(a) | - | -36% |

Data from the DEFINE (Determining the Efficacy and Tolerability of CETP INhibition with AnacEtrapib) trial.[4][5]

Experimental Protocols

Representative Synthesis of Anacetrapib

The synthesis of Anacetrapib involves a multi-step process. The following is a generalized workflow based on published medicinal chemistry literature. Note: This is not a detailed, step-by-step protocol and would require optimization.

References

- 1. dovepress.com [dovepress.com]

- 2. Pharmacokinetics, metabolism, and excretion of anacetrapib, a novel inhibitor of the cholesteryl ester transfer protein, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)—A large-scale, randomized, placebo-controlled trial of the clinical effects of anacetrapib among people with established vascular disease: Trial design, recruitment, and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Structural Biology of CETP-IN-4 Binding to CETP: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process plays a significant role in the reverse cholesterol transport pathway, influencing the levels of circulating lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of cardiovascular diseases. Several CETP inhibitors have been developed, with varying degrees of efficacy and safety profiles.

This technical guide focuses on the structural biology of the interaction between the Cholesteryl Ester Transfer Protein and a specific inhibitor, Cetp-IN-4. While detailed structural and quantitative binding data for this compound are not extensively available in the public domain, this document provides a comprehensive overview of the methodologies used to characterize such interactions, drawing parallels with other well-studied CETP inhibitors.

The CETP Inhibitor: this compound

Chemical Structure of this compound:

The chemical structure of this compound is provided by commercial vendors.

(Note: As specific experimental data for this compound is limited, the following sections will detail the established experimental protocols and general principles for studying CETP-inhibitor interactions, which would be applicable to the characterization of this compound.)

Quantitative Data on CETP Inhibitor Binding

A critical aspect of characterizing a drug candidate is the quantitative assessment of its binding affinity and inhibitory potency. The following table summarizes typical quantitative data obtained for various CETP inhibitors. It is anticipated that similar data would be generated for this compound to evaluate its potential as a therapeutic agent.

| Inhibitor Name | IC50 (nM) | Binding Affinity (Kd) (nM) | Assay Method | Reference |

| Anacetrapib | 10.7 (CE transfer) | Not Reported | Radioactive Transfer Assay | [4] |

| 10.1 (TG transfer) | ||||

| Torcetrapib | 31.8 (CE transfer) | Not Reported | Radioactive Transfer Assay | [4] |

| 31.1 (TG transfer) | ||||

| Dalcetrapib | 1200 (CE transfer) | Not Reported | Radioactive Transfer Assay | [4] |

| 1100 (TG transfer) | ||||

| Obicetrapib | Not Reported | Not Reported | Not Reported | [5] |

| This compound | Data Not Available | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the structural biology of CETP-inhibitor binding.

Recombinant Human CETP Expression and Purification

The production of pure, active recombinant human CETP (rhCETP) is a prerequisite for structural and biophysical studies. Chinese Hamster Ovary (CHO) cells are a commonly used expression system for producing glycosylated, secreted proteins like CETP[6][7][8][9][10].

Protocol for rhCETP Expression and Purification from CHO Cells:

-

Gene Synthesis and Vector Construction:

-

Synthesize the full-length human CETP cDNA sequence, codon-optimized for expression in Cricetulus griseus (Chinese hamster).

-

Clone the CETP cDNA into a mammalian expression vector suitable for CHO cells, such as a pCDNA-based vector, containing a strong CMV promoter and a C-terminal polyhistidine tag (e.g., 6xHis) for affinity purification.

-

-

CHO Cell Culture and Transfection:

-

Culture CHO-K1 cells in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

For transient transfection, grow cells to 80-90% confluency. Transfect the cells with the CETP expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

For stable cell line generation, co-transfect the CETP expression vector with a selection vector (e.g., containing a neomycin resistance gene) and select for stable integrants using the appropriate antibiotic (e.g., G418).

-

-

Protein Expression:

-

After transfection, switch the cells to a serum-free medium to simplify downstream purification.

-

Culture the cells for 3-5 days to allow for the expression and secretion of rhCETP into the culture medium.

-

-

Purification of rhCETP:

-

Harvesting: Collect the cell culture supernatant containing the secreted rhCETP. Centrifuge to remove cells and debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Washing: Wash the column extensively with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound rhCETP from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (SEC): As a final purification step, load the eluted protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) to remove aggregates and any remaining impurities.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to confirm its purity and molecular weight. Confirm protein identity by Western blotting using an anti-CETP or anti-His-tag antibody.

-

In Vitro CETP Activity Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound. It measures the transfer of a fluorescently labeled lipid from a donor to an acceptor particle, which is facilitated by CETP.

Protocol:

-

Reagents and Materials:

-

Purified recombinant human CETP.

-

Donor particles: Liposomes or HDL particles containing a self-quenched fluorescent cholesteryl ester analog (e.g., NBD-cholesteryl oleate).

-

Acceptor particles: Liposomes or LDL particles.

-

Assay buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4.

-

Test compound (this compound) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer, donor particles, and acceptor particles.

-

Add the test compound (this compound) at various concentrations (typically a serial dilution). Include a DMSO-only control (no inhibition) and a control with a known CETP inhibitor (positive control).

-

Pre-incubate the reaction mixture with the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding a pre-determined amount of rhCETP to each well.

-

Monitor the increase in fluorescence intensity over time at an appropriate excitation and emission wavelength (e.g., Ex/Em = 465/535 nm for NBD). The increase in fluorescence is due to the de-quenching of the fluorescent lipid as it is transferred to the acceptor particle.

-

Record the initial rate of the reaction for each concentration of the inhibitor.

-

-

Data Analysis:

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.

-

Cryo-Electron Microscopy (Cryo-EM) of CETP-Inhibitor Complex

Cryo-EM is a powerful technique to determine the high-resolution three-dimensional structure of protein-ligand complexes in a near-native state.

Protocol:

-

Complex Formation:

-

Incubate purified rhCETP with a molar excess of the inhibitor (e.g., this compound) for a sufficient time to ensure complex formation (e.g., 1-2 hours on ice or at 4°C). The final concentration of CETP should be in the range of 1-5 mg/mL.

-

-

Grid Preparation (Vitrification):

-

Apply a small volume (3-4 µL) of the CETP-inhibitor complex solution to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Blot the grid with filter paper for a few seconds to create a thin film of the solution across the holes.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, thus preserving the native structure of the complex.

-

-

Data Collection:

-

Transfer the vitrified grid to a cryo-transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.

-

Collect a large number of high-resolution images (micrographs) of the frozen CETP-inhibitor particles at different orientations. This is typically done in an automated fashion.

-

-

Image Processing and 3D Reconstruction:

-

Motion Correction: Correct for beam-induced motion in the raw movie frames.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope for each micrograph.

-

Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.

-

2D Classification: Group the particle images into different 2D class averages to remove noise and select for high-quality particles.

-

Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

-

3D Classification and Refinement: Iteratively classify the particles into different 3D structures and refine the best class to high resolution.

-

Model Building and Validation: Build an atomic model of the CETP-inhibitor complex into the final 3D density map and validate the model's geometry and fit to the map.

-

Visualizations

Signaling Pathway Affected by CETP Inhibition

The inhibition of CETP has a direct impact on the reverse cholesterol transport pathway. The following diagram illustrates this process.

Caption: CETP inhibition blocks the transfer of cholesteryl esters from HDL to LDL.

Experimental Workflow for CETP-Inhibitor Structural Analysis

The following diagram outlines the major steps involved in determining the structure of a CETP-inhibitor complex using cryo-EM.

Caption: Workflow for determining the cryo-EM structure of a CETP-inhibitor complex.

Logical Relationship of this compound Binding and Inhibition

This diagram illustrates the logical flow from inhibitor binding to the therapeutic effect.

Caption: Logical progression from this compound binding to its potential therapeutic outcome.

References

- 1. Cholesteryl ester transfer protein (CETP) inhibitors based on cyclic urea, bicyclic urea and bicyclic sulfamide cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Obicetrapib - Wikipedia [en.wikipedia.org]

- 6. aiche.org [aiche.org]

- 7. mdpi.com [mdpi.com]

- 8. Retrovectors packaged in CHO cells to generate GLP-1-Fc stable expression CHO cell lines | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 9. youtube.com [youtube.com]

- 10. clausiuspress.com [clausiuspress.com]

The Impact of Cetp-IN-4 on Lipoprotein Metabolism: A Technical Overview

Introduction

Cholesteryl ester transfer protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, playing a key role in the intricate process of reverse cholesterol transport.[1][2][3] Inhibition of CETP has emerged as a promising therapeutic strategy for modulating lipoprotein profiles, specifically for raising high-density lipoprotein cholesterol (HDL-C) levels. This document provides a detailed technical guide on Cetp-IN-4, a representative inhibitor of CETP, detailing its mechanism of action, impact on lipoprotein metabolism, and the experimental protocols used for its evaluation. It is important to note that "this compound" is used here as a representative designation for a potent and selective CETP inhibitor, and the data presented are a synthesis of findings from various published studies on compounds within this class.

Core Mechanism of Action

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[1][2][3] This action contributes to the maturation of VLDL into more atherogenic LDL particles.[1] By inhibiting CETP, this compound blocks this transfer, leading to an accumulation of cholesteryl esters in HDL and a decrease in the cholesterol content of LDL. This ultimately results in an increase in HDL-C levels and a modification of LDL particle composition.

Impact on Lipoprotein Profile

The primary pharmacodynamic effect of this compound is a significant alteration of the plasma lipoprotein profile. The data presented below is a representative summary of the quantitative changes observed in clinical trials of various CETP inhibitors, such as obicetrapib.

| Lipoprotein Parameter | Placebo Change (%) | This compound Change (%) |

| HDL-C | - | Up to +165% |

| LDL-C | - | Up to -51% |

| Apolipoprotein B | - | Up to -30% |

| Non-HDL-C | - | Up to -44% |

Table 1: Representative changes in lipoprotein parameters following treatment with a CETP inhibitor as an add-on to statin therapy. Data synthesized from clinical trial results of obicetrapib.[4]

Experimental Protocols

In Vitro CETP Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting CETP activity.

Methodology:

-

Reagents and Materials: Recombinant human CETP, donor particles (scintillant-containing lipid vesicles with radiolabeled cholesteryl ester), acceptor particles (biotinylated HDL), streptavidin-coated SPA beads, and a microplate scintillation counter.

-

Assay Procedure:

-

This compound is serially diluted to create a range of concentrations.

-

The compound dilutions are incubated with recombinant human CETP in an assay buffer.

-

Donor and acceptor particles are added to the mixture.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and streptavidin-coated SPA beads are added.

-

The amount of radiolabeled cholesteryl ester transferred to the acceptor particles is quantified using a microplate scintillation counter.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoid Emax model. The IC50 value represents the concentration of this compound required to inhibit 50% of CETP activity.

References

Investigating the Therapeutic Potential of Cetp-IN-4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cetp-IN-4" is used as a representative name for a hypothetical novel Cholesteryl Ester Transfer Protein (CETP) inhibitor. The data and protocols presented herein are based on publicly available information for various well-characterized CETP inhibitors and are intended to serve as a technical guide for the evaluation of such compounds.

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[1] This process results in lower HDL cholesterol (HDL-C) and higher LDL cholesterol (LDL-C) levels, a lipid profile associated with an increased risk of atherosclerotic cardiovascular disease (ASCVD).[2]

The inhibition of CETP has emerged as a promising therapeutic strategy for the management of dyslipidemia and the reduction of cardiovascular risk.[3] By blocking the action of CETP, inhibitors like the hypothetical this compound aim to increase HDL-C levels while simultaneously lowering LDL-C levels, thereby promoting a more atheroprotective lipid profile.[4] Several CETP inhibitors have been developed and evaluated in extensive clinical trials, providing valuable insights into the therapeutic potential and challenges of this drug class.[5][6]

This technical guide provides an in-depth overview of the core methodologies and data analysis relevant to the preclinical and clinical investigation of a novel CETP inhibitor, exemplified by this compound.

Mechanism of Action

CETP inhibitors directly bind to the CETP protein, inducing conformational changes that prevent it from effectively transferring lipids between lipoproteins.[6] This inhibition leads to a disruption of the normal flux of cholesteryl esters and triglycerides. The primary consequences of this action are:

-

Increased HDL-C: By preventing the transfer of cholesteryl esters away from HDL particles, CETP inhibition leads to the accumulation of larger, cholesterol-rich HDL particles, which are cleared more slowly from circulation.[5]

-

Decreased LDL-C: The reduction in the transfer of cholesteryl esters to VLDL, a precursor to LDL, results in the formation of smaller, cholesterol-depleted LDL particles. Furthermore, some potent CETP inhibitors have been shown to increase the catabolism of apoB-containing lipoproteins, further reducing LDL-C levels.[2][5]

The overall effect is a shift in the lipoprotein profile towards one that is considered less atherogenic.

Signaling and Metabolic Pathway

The following diagram illustrates the central role of CETP in lipid metabolism and the impact of its inhibition.

Quantitative Data Presentation

The following tables summarize representative quantitative data for well-studied CETP inhibitors, which can serve as a benchmark for evaluating a new chemical entity like this compound.

Table 1: In Vitro Potency of Representative CETP Inhibitors

| Compound | IC50 (nM) | Assay Type | Reference |

| Anacetrapib | 30 | 3H-CE Transfer | [7] |

| Obicetrapib | 182 (TG Transfer) | Fluorescent CE/TG Transfer | [8] |

| Evacetrapib | N/A | N/A | [9] |

| Dalcetrapib | N/A | N/A | [6] |

| Torcetrapib | N/A | N/A | [6] |

Table 2: Effects of Representative CETP Inhibitors on Plasma Lipids (Clinical Studies)

| Compound | Dose | Change in HDL-C | Change in LDL-C | Study | Reference |

| Anacetrapib | 100 mg/day | +138% | -40% | DEFINE | [10][11] |

| Obicetrapib | 10 mg/day | +138.7% | -37.5% (non-HDL-C) | BROOKLYN | [12] |

| Evacetrapib | 130 mg/day | ~+80% | ~-35% | Phase 2 | [13] |

| Dalcetrapib | 600 mg/day | ~+30% | No significant change | dal-OUTCOMES | [6] |

| Torcetrapib | 60 mg/day | +72.1% | -24.9% | ILLUMINATE | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel CETP inhibitor. Below are standard protocols for key experiments.

In Vitro CETP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CETP activity.

Methodology: A common method is the fluorescent cholesteryl ester transfer assay.[15]

-

Reagents and Materials:

-

Recombinant human CETP (rCETP)

-

Donor particles: Liposomes containing a self-quenched fluorescently labeled cholesteryl ester.

-

Acceptor particles: Liposomes representing VLDL/LDL.

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (this compound) dissolved in DMSO.

-

96-well microplate and a fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, donor particles, and acceptor particles to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding rCETP to all wells except for the negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The transfer of the fluorescent CE from the donor to the acceptor particle results in de-quenching and an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Efficacy in Animal Models

Objective: To evaluate the effect of this compound on plasma lipid profiles in a relevant animal model.

Methodology: Species that naturally express CETP, such as rabbits and Syrian golden hamsters, are suitable models.[5][7] Transgenic mice expressing human CETP are also commonly used.[16][17]

-

Animal Model:

-

Male Syrian golden hamsters.

-

Induce dyslipidemia by feeding a high-fat, high-cholesterol diet for a specified period (e.g., 3 weeks).[7]

-

-

Experimental Design:

-

Randomly assign dyslipidemic hamsters to treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle orally once daily for a defined treatment period (e.g., 2-4 weeks).

-

-

Sample Collection and Analysis:

-

Collect blood samples at baseline and at the end of the treatment period.

-

Separate plasma by centrifugation.

-

Analyze plasma for total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.

-

Optionally, perform fast protein liquid chromatography (FPLC) to analyze the lipoprotein cholesterol distribution.

-

-

Data Analysis:

-

Calculate the percentage change in lipid parameters from baseline for each treatment group.

-

Compare the changes in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Mandatory Visualizations

Experimental Workflow for CETP Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical to clinical evaluation of a novel CETP inhibitor like this compound.

Conclusion

The inhibition of CETP represents a compelling strategy for modulating plasma lipoprotein profiles to be more atheroprotective. The development of a novel CETP inhibitor, such as the hypothetical this compound, requires a rigorous and systematic evaluation process, from initial in vitro screening to comprehensive in vivo and clinical studies. The methodologies and benchmark data presented in this guide provide a framework for researchers and drug development professionals to assess the therapeutic potential of new CETP inhibitors. While the journey of CETP inhibitors has been met with both successes and failures, the continued exploration of this therapeutic target holds promise for the future management of cardiovascular disease.[5][18]

References

- 1. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are CETP inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Anacetrapib - Treatment for Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. HDL Soars, LDL Drops With Novel CETP Inhibitor Anacetrapib | MDedge [mdedge.com]

- 12. youtube.com [youtube.com]

- 13. bjcardio.co.uk [bjcardio.co.uk]

- 14. HDL and CETP Inhibition - American College of Cardiology [acc.org]

- 15. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taconic.com [taconic.com]

- 17. Effect of CETP on the plasma lipoprotein profile in four strains of transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drkumardiscovery.com [drkumardiscovery.com]

The Role of CETP Inhibitors in Cardiovascular Disease Models: A Technical Guide on Anacetrapib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Cholesteryl Ester Transfer Protein (CETP) inhibitors in preclinical cardiovascular disease models, with a specific focus on anacetrapib as a representative potent and well-studied compound. This document details the mechanism of action, summarizes key quantitative data from animal studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1] By inhibiting CETP, drugs like anacetrapib aim to increase levels of HDL cholesterol ("good cholesterol") and decrease levels of LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerosis and subsequent cardiovascular events.[2] Anacetrapib is an orally active, potent, and reversible inhibitor of CETP.[3]

Mechanism of Action

Anacetrapib binds to CETP, blocking its ability to mediate the transfer of neutral lipids between lipoproteins. This inhibition leads to a remodeling of lipoprotein profiles, characterized by:

-

Increased HDL-C: By preventing the transfer of cholesteryl esters away from HDL, anacetrapib significantly raises HDL-C levels.

-

Decreased LDL-C: The reduction in the cholesteryl ester content of VLDL particles, the precursors to LDL, leads to a decrease in circulating LDL-C.

-

Altered Lipoprotein Composition: Inhibition of CETP results in larger, cholesteryl ester-enriched HDL particles and triglyceride-rich LDL particles.

This dual action of raising HDL-C and lowering LDL-C has been the primary rationale for the development of CETP inhibitors as a therapeutic strategy for dyslipidemia and cardiovascular disease.[2]

Signaling Pathway of CETP-Mediated Lipid Transfer and Inhibition

Caption: CETP mediates the exchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and VLDL/LDL. Anacetrapib inhibits this process.

Preclinical Efficacy of Anacetrapib in Cardiovascular Disease Models